molecular formula C5H6N2O2S B6195727 2-(1H-pyrazol-4-ylsulfanyl)acetic acid CAS No. 2680529-19-3

2-(1H-pyrazol-4-ylsulfanyl)acetic acid

Cat. No.: B6195727
CAS No.: 2680529-19-3
M. Wt: 158.2
InChI Key:
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Description

2-(1H-pyrazol-4-ylsulfanyl)acetic acid is a chemical compound characterized by the presence of a pyrazole ring attached to a sulfanyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-ylsulfanyl)acetic acid typically involves the reaction of pyrazole derivatives with thiol-containing compounds under controlled conditions. One common method involves the use of pyrazole-4-thiol and chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-ylsulfanyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-pyrazol-4-ylsulfanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-ylsulfanyl)acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-3-ylsulfanyl)acetic acid
  • 2-(1H-pyrazol-5-ylsulfanyl)acetic acid
  • 2-(1H-pyrazol-4-ylthio)acetic acid

Uniqueness

2-(1H-pyrazol-4-ylsulfanyl)acetic acid is unique due to the specific positioning of the sulfanyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

2680529-19-3

Molecular Formula

C5H6N2O2S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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